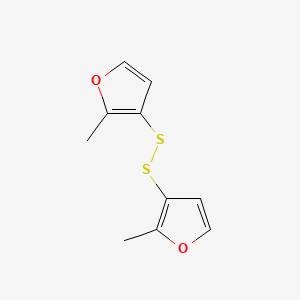

Bis(2-methyl-3-furyl)disulfide

Katalognummer B1297560

Molekulargewicht: 226.3 g/mol

InChI-Schlüssel: OHDFENKFSKIFBJ-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04020175

Procedure details

The thiol produced in Example III is oxidized under mild conditions by dissolving 5 g of the thiol in 100 cc of hexane. The solution is placed in a 250 cc flask equipped with a sparger supplied by an air source, a stirrer, and a heater. Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours. Solvent is replaced as required in order to maintain the original volume of solution. At the end of the reaction period the solvent is flash-evaporated and the resulting mixture is purified by column chromatography to yield 3 g of bis(2-methyl-3-furyl) disulfide.

[Compound]

Name

thiol

Quantity

5 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[O:3][C:4](C)=[CH:5][C:6]=1[S:7][S:8][C:9]1[CH:13]=[C:12](C)[O:11][C:10]=1[CH3:15]>CCCCCC>[CH3:15][C:10]1[O:11][CH:12]=[CH:13][C:9]=1[S:8][S:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[CH3:1]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution is placed in a 250 cc flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a sparger

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Air is bubbled in at room temperature at a rate of 20 ml/minute during 20 hours

|

|

Duration

|

20 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the original volume of solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At the end of the reaction period the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is flash-evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture is purified by column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1OC=CC1SSC1=C(OC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |